4-sec-butoxy-N-(sec-butyl)benzamide

Description

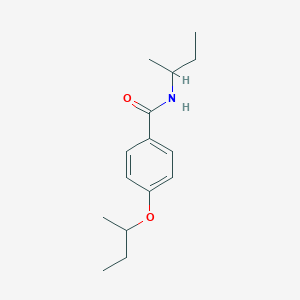

4-sec-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a sec-butoxy group at the 4-position of the benzene ring and a sec-butyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₃NO₂, with a molecular weight of 265.35 g/mol.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-butan-2-yl-4-butan-2-yloxybenzamide |

InChI |

InChI=1S/C15H23NO2/c1-5-11(3)16-15(17)13-7-9-14(10-8-13)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,16,17) |

InChI Key |

VMGCUMAXMPPSGD-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)CC |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Tubulin Binding and Anticancer Potential

Benzamide derivatives with 3,4,5-trimethoxyphenyl moieties (e.g., compound 16b) exhibit high tubulin binding affinity, comparable to colchicine-site inhibitors like CA-3. While the target compound lacks methoxy groups, its sec-butoxy chain may occupy hydrophobic pockets in tubulin, as seen in derivatives with long acyl chains (e.g., compound 17 in PCAF HAT inhibition assays) .

Glucokinase (GK) Activation

Sulfamoyl benzamide derivatives (e.g., compound 6) activate GK via hydrogen bonding between the amide carbonyl and Arg63. The sec-butoxy group in this compound could similarly stabilize interactions in the allosteric site, though its bulkier structure may reduce efficacy compared to smaller substituents like ethoxy .

Neuroleptic Activity

Benzamide derivatives such as amisulpride and tiapride act as neuroleptics.

Crystallographic and Conformational Studies

4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, showing planar benzamide cores. In contrast, the sec-butoxy and sec-butyl groups in the target compound likely introduce torsional strain, reducing crystallinity compared to nitro- or bromo-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.